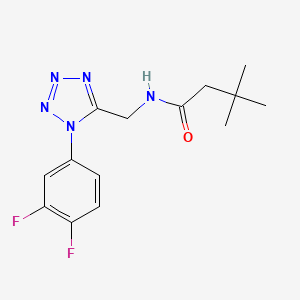
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide, also known as DFTA, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide is not yet fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters and receptors in the brain. N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide has been found to increase the levels of GABA, an inhibitory neurotransmitter, in the brain. It also modulates the activity of NMDA receptors, which play a role in learning and memory.
Biochemical and Physiological Effects
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. Additionally, N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide has been found to increase the levels of antioxidants in the brain, which may help protect against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide in lab experiments is its relatively simple synthesis method. Additionally, N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide has been found to have low toxicity in animal models. However, one limitation is that the exact mechanism of action is not yet fully understood, which may make it difficult to design experiments to test its effects.
Orientations Futures
There are several future directions for research on N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide and to identify any potential side effects or limitations. Finally, N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide may also have potential applications in other areas, such as the treatment of chronic pain or inflammation.
Méthodes De Synthèse
The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide involves the reaction of 3,4-difluoroaniline with sodium azide to form 1-(3,4-difluorophenyl)-1H-tetrazole. This intermediate is then reacted with 3,3-dimethylbutanoyl chloride to form N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide.
Applications De Recherche Scientifique
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N5O/c1-14(2,3)7-13(22)17-8-12-18-19-20-21(12)9-4-5-10(15)11(16)6-9/h4-6H,7-8H2,1-3H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFMSKLUKILYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


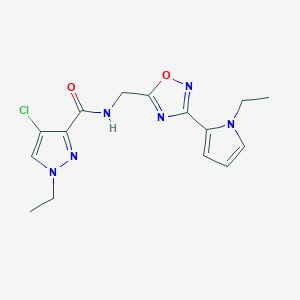

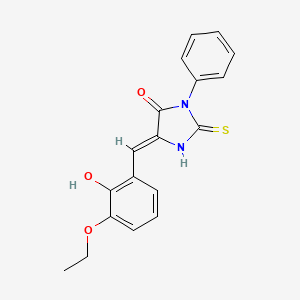
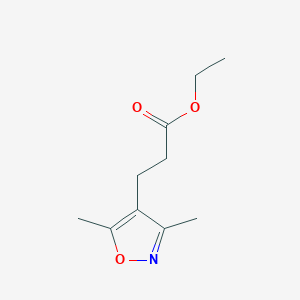
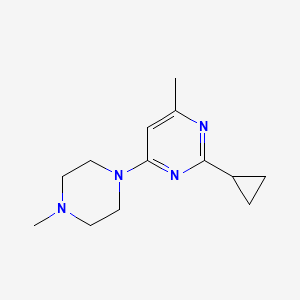
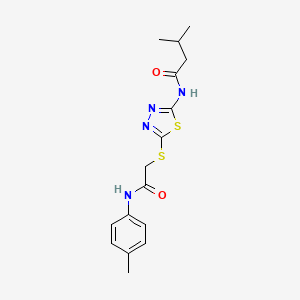
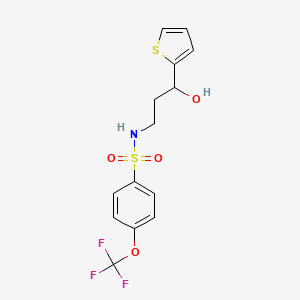



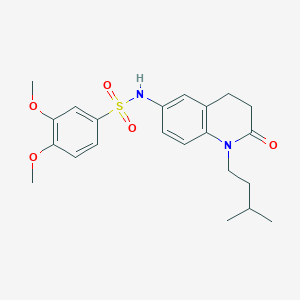
![N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2758263.png)
![2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)